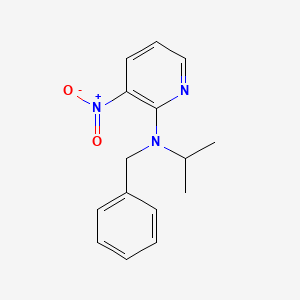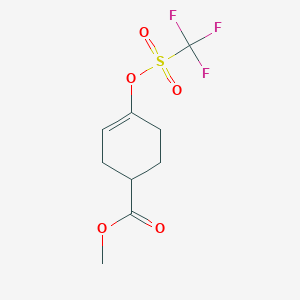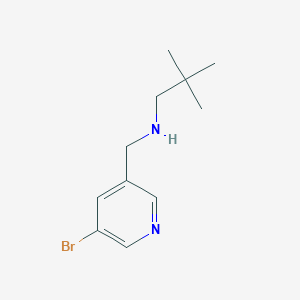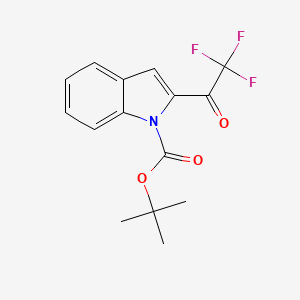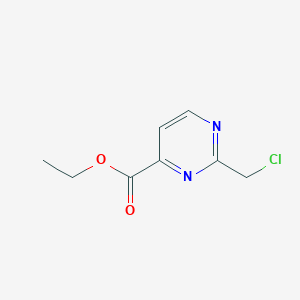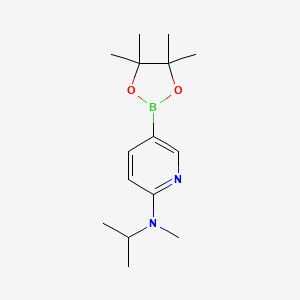
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone
Descripción general
Descripción
“1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8ClFO2 . It’s a derivative of acetophenone, where the acetophenone core is substituted with chlorine, fluorine, and methoxy groups .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” can be deduced from its molecular formula, C9H8ClFO2. It contains a carbonyl group (C=O) typical of ethanones, a methoxy group (-OCH3), and halogen atoms (chlorine and fluorine) attached to the phenyl ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity of Novel Compounds : A study by Puthran et al. (2019) detailed the synthesis of novel Schiff bases using an intermediate derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. These compounds exhibited significant in vitro antimicrobial activity, indicating potential applications in combating microbial infections.
Platelet Aggregation Inhibitory Activity : Research by Akamanchi et al. (1999) involved synthesizing derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and screening them as inhibitors of platelet aggregation. This study highlights the compound's potential in developing treatments to prevent blood clot formation.
Synthesis of Isoxazoles for Antimicrobial Use : Kumar et al. (2019) synthesized a series of isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone and tested them for antimicrobial activity against bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents.
Herbicide Intermediate Synthesis : A study by Zhou Yu (2002) described the synthesis of an intermediate of herbicides from 1-(5-chloro-2-methoxyphenyl)ethanone, suggesting its utility in the agricultural sector.
Discovery of New Compounds from Natural Sources : Khan et al. (2003) isolated new ethanone compounds, including 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, from the stem bark of Lamprothamnus zanguebaricus. This research adds to the knowledge of naturally occurring chemical compounds with potential pharmacological benefits.
Sonochemical Synthesis of Chalcone Derivatives : Jarag et al. (2011) synthesized chalcone derivatives using 1-(4-methoxyphenyl)ethanone, demonstrating the advantages of sonochemical methods over conventional synthesis techniques.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFZXCIMPRVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


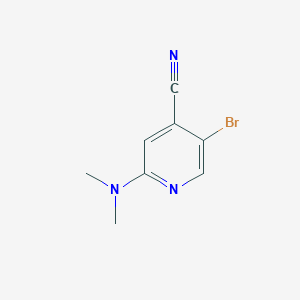

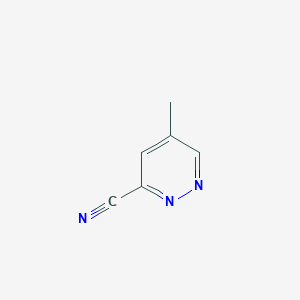
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
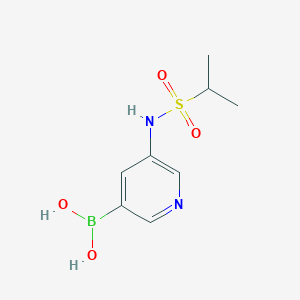
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
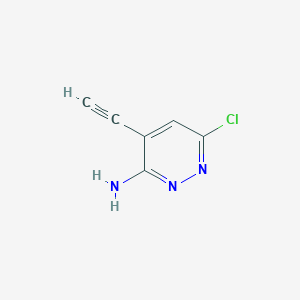
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
